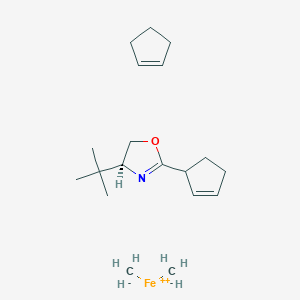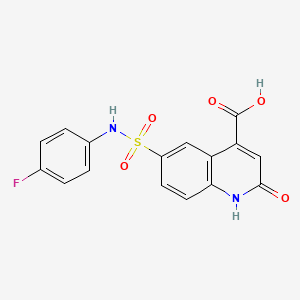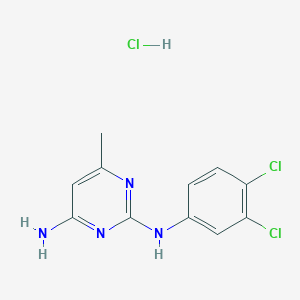![molecular formula C17H20ClNO2 B2729648 6-chloro-7-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one CAS No. 848065-80-5](/img/structure/B2729648.png)
6-chloro-7-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-chloro-7-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one, also known as ML335, is a potent and selective inhibitor of the human phosphatidylinositol 4-kinase III beta (PI4KB) enzyme. This enzyme plays a crucial role in the replication of many RNA viruses, including hepatitis C virus (HCV), dengue virus (DENV), and Zika virus (ZIKV). Therefore, ML335 has the potential to be a promising antiviral drug candidate.
Scientific Research Applications
Liquid Phase Extraction and Spectrophotometric Determination
6-Chloro-3-hydroxy-7-methyl-2-(2’-furyl)-4H-chromen-4-one has been investigated for its use in the spectrophotometric determination of palladium in traces. This compound forms a yellow complex with palladium in a 1:1 M:L ratio, providing a method for the sensitive determination of palladium in various samples including Pd-charcoal catalysts, alloys, and water from different sources with a fair degree of accuracy (Kaur, Agnihotri, & Agnihotri, 2022).
Antimicrobial Activity
Derivatives of 6-chloro-3-((2-oxo-5-phenylfuran-3(2H)-ylidene)methyl)-4H-chromen-4-one have been synthesized and evaluated for their antimicrobial activities. These compounds exhibited promising activities against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains including Aspergillus flavus and Candida albicans (Ramadan & El‐Helw, 2018).
Streamlined Access to Functionalized Chromenes
Research on Methyl 4-chloro-2-butynoate has led to streamlined methods for producing functionalized chromenes, utilizing reactions with salicylic aldehydes. This process involves a modified Morita-Baylis―Hillman reaction, contributing to the development of substituted chromenes and quinolines (Bello et al., 2010).
Crystal Structure and Hirshfeld Surface Analysis
The crystal structure and molecular interactions of 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one have been characterized, revealing its planarity and stabilization through various intermolecular interactions. This analysis aids in understanding the structural basis for the chemical behavior of coumarin derivatives (Channabasappa et al., 2018).
Microwave-Assisted Synthesis and Biological Activity
Novel 2H-Chromene derivatives have been synthesized using microwave-assisted techniques, demonstrating significant antimicrobial activity against various bacterial and fungal species. This research highlights the potential of chromene derivatives in developing new antimicrobial agents (El Azab, Youssef, & Amin, 2014).
properties
IUPAC Name |
6-chloro-7-methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-11-3-5-19(6-4-11)10-13-8-17(20)21-16-7-12(2)15(18)9-14(13)16/h7-9,11H,3-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITCHXSBVQFUCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C(=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-2-((3-methylthiophen-2-yl)methylene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2729568.png)
![4-[3-(1H-pyrazol-1-yl)propyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2729569.png)


![N-[(1,3-dioxan-4-yl)methyl]prop-2-enamide](/img/structure/B2729575.png)



![1-[4-Fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine](/img/structure/B2729582.png)
![5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2729584.png)
![4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one](/img/structure/B2729585.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2729586.png)
![2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2729588.png)